Ethyl 4-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate Ethyl 4-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16395507
InChI: InChI=1S/C24H27ClN4O4/c1-3-33-23(31)20-21(16-8-10-17(25)11-9-16)26-24(27-22(20)30)29-14-12-28(13-15-29)18-6-4-5-7-19(18)32-2/h4-11,20-21H,3,12-15H2,1-2H3,(H,26,27,30)
SMILES:
Molecular Formula: C24H27ClN4O4
Molecular Weight: 470.9 g/mol

Ethyl 4-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC16395507

Molecular Formula: C24H27ClN4O4

Molecular Weight: 470.9 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate -

Specification

Molecular Formula C24H27ClN4O4
Molecular Weight 470.9 g/mol
IUPAC Name ethyl 4-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate
Standard InChI InChI=1S/C24H27ClN4O4/c1-3-33-23(31)20-21(16-8-10-17(25)11-9-16)26-24(27-22(20)30)29-14-12-28(13-15-29)18-6-4-5-7-19(18)32-2/h4-11,20-21H,3,12-15H2,1-2H3,(H,26,27,30)
Standard InChI Key MSXBMLBAEGWVNG-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3OC)C4=CC=C(C=C4)Cl

Introduction

Ethyl 4-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a synthetic heterocyclic compound belonging to the tetrahydropyrimidine derivatives. Compounds in this class are widely studied for their pharmacological potential, including antimicrobial, antitumor, and central nervous system activities. This compound integrates structural motifs such as a piperazine ring and a chlorophenyl group, which are known to enhance bioactivity.

Synthesis Overview

The synthesis of this compound typically involves multi-step reactions targeting the tetrahydropyrimidine core and subsequent functionalization with piperazine derivatives:

  • Formation of the Tetrahydropyrimidine Core:

    • A multicomponent reaction involving urea or thiourea with an aldehyde (e.g., 4-chlorobenzaldehyde) and an ethyl acetoacetate under reflux conditions.

    • Catalysts such as p-toluenesulfonic acid or sodium acetate are commonly used to facilitate cyclization.

  • Functionalization with Piperazine Derivatives:

    • The addition of 4-(2-methoxyphenyl)piperazine occurs via nucleophilic substitution or amidation reactions.

    • Solvents like dichloromethane or acetone are used to ensure high yields.

  • Final Esterification:

    • The ethyl ester group is introduced to stabilize the molecule and enhance its lipophilicity for biological applications.

Spectroscopic Characterization

The compound's structure is confirmed using advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1^1H) and Carbon (13^13C) NMR spectra reveal chemical shifts corresponding to the methoxy group, aromatic protons from the chlorophenyl ring, and protons on the tetrahydropyrimidine ring.

  • Infrared (IR) Spectroscopy:

    • Key absorption bands include:

      • \sim1700 cm1^{-1}: C=O stretching (carbonyl group).

      • \sim3300 cm1^{-1}: N-H stretching (amide group).

  • Mass Spectrometry (MS):

    • The molecular ion peak confirms the molecular weight of 444.91 g/mol.

Biological Significance

Compounds containing tetrahydropyrimidine scaffolds have been extensively explored for their pharmacological activities:

  • Antimicrobial Activity:

    • The chlorophenyl moiety contributes to enhanced antibacterial properties by disrupting bacterial cell membranes.

  • CNS Activity:

    • The piperazine ring is known for its interaction with serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders.

  • Anticancer Potential:

    • Structural similarity to known cytotoxic agents indicates possible utility in inhibiting cancer cell proliferation.

Research Findings

Studies on similar compounds have shown promising results:

  • Molecular docking experiments suggest that the compound could act as an inhibitor of enzymes like acetylcholinesterase or kinases due to its planar aromatic systems and hydrogen-bonding capabilities.

  • In vitro assays indicate moderate to high activity against Gram-positive bacteria and certain fungal strains.

Data Table: Comparative Analysis with Related Compounds

Compound NameActivity ProfileStructural Features
Ethyl 4-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxo-tetrahydropyrimidineAntibacterial, CNS potentialPiperazine + Chlorophenyl
Ethyl 6-methyl-2-oxo-4-phenyl-tetrahydropyrimidineAntimicrobialPhenyl + Methyl
N-(3-Cyano-tetrahydrobenzothiophen)-2-[5-(dimethyl-pyrazol)]acetamideAnti-inflammatoryPyrazol + Thiadiazole

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